molecular formula C8H12O2 B13562978 1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one

1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one

Cat. No.: B13562978
M. Wt: 140.18 g/mol
InChI Key: CRKLNYZMCIYHBC-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)bicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and a ketone functional group This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene or norbornadiene as the starting material.

    Oxidation: The ketone functional group is introduced through an oxidation reaction, often using oxidizing agents such as chromium trioxide or potassium permanganate.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxymethyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters, ethers.

Scientific Research Applications

1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The hydroxymethyl and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects.

Comparison with Similar Compounds

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): Known for its aromatic properties and use in medicinal applications.

    Bicyclo[2.2.1]heptan-2-one: A simpler analog without the hydroxymethyl group, used in organic synthesis.

Uniqueness: 1-(Hydroxymethyl)bicyclo[221]heptan-2-one is unique due to the presence of both a hydroxymethyl group and a ketone functional group

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-(hydroxymethyl)bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C8H12O2/c9-5-8-2-1-6(4-8)3-7(8)10/h6,9H,1-5H2

InChI Key

CRKLNYZMCIYHBC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC2=O)CO

Origin of Product

United States

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